N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide
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Overview
Description
N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide: is a complex organic compound characterized by its unique structure, which includes a cyanomethyl group, a cyclopentyl ring substituted with a 3-methylphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopentylamine intermediate: This can be achieved by reacting cyclopentanone with a suitable amine under reductive amination conditions.
Introduction of the 3-methylphenyl group: This step involves the alkylation of the cyclopentylamine intermediate with 3-methylbenzyl chloride in the presence of a base such as sodium hydride.
Addition of the cyanomethyl group: This can be done by reacting the resulting compound with cyanomethyl bromide under basic conditions.
Formation of the acetamide moiety: The final step involves the acylation of the amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Cyanomethyl bromide in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-{[1-(2-methylphenyl)cyclopentyl]amino}acetamide
- N-(cyanomethyl)-2-{[1-(4-methylphenyl)cyclopentyl]amino}acetamide
- N-(cyanomethyl)-2-{[1-(3-chlorophenyl)cyclopentyl]amino}acetamide
Uniqueness
N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide is unique due to the specific positioning of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and applications.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13-5-4-6-14(11-13)16(7-2-3-8-16)19-12-15(20)18-10-9-17/h4-6,11,19H,2-3,7-8,10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDAVFFNIGRCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)NCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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